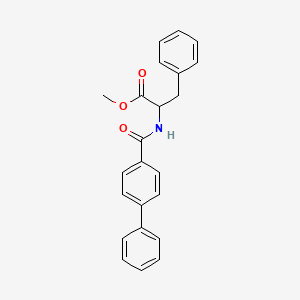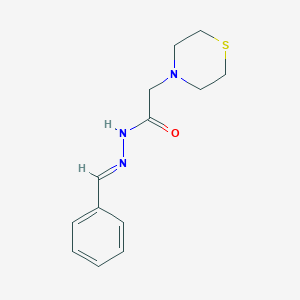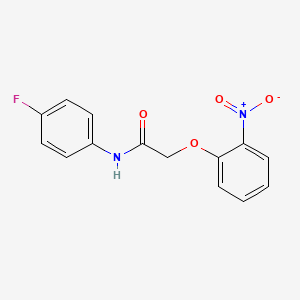
(4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone, also known as MBM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MBM belongs to the class of benzimidazole derivatives, which have been reported to exhibit a wide range of biological activities.
作用機序
The mechanism of action of (4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are involved in cell division. This compound binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the levels of various biochemical markers in cancer cells. In particular, this compound has been reported to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which is an important antioxidant. Moreover, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis.
実験室実験の利点と制限
One of the major advantages of (4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone is its high potency against cancer cells, which makes it a promising candidate for further development as an anticancer agent. However, the limitations of this compound include its poor solubility in water, which may affect its bioavailability and limit its use in vivo.
将来の方向性
There are several potential future directions for the research on (4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone. One possible direction is the development of more water-soluble derivatives of this compound that can be used in vivo. Another direction is the investigation of the potential of this compound as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. Moreover, the combination of this compound with other chemotherapeutic agents may be explored to enhance its anticancer activity. Finally, the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, may also be investigated.
In conclusion, this compound is a promising compound that has shown potential as an anticancer agent. Further research is needed to fully understand its mechanism of action and to develop more effective derivatives for use in vivo.
合成法
The synthesis of (4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone involves the reaction of 4-methoxybenzaldehyde with o-phenylenediamine in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with methyl chloroformate to yield the final product, this compound.
科学的研究の応用
(4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been reported to induce apoptosis and cell cycle arrest in cancer cells.
特性
IUPAC Name |
(4-methoxyphenyl)-(1-methylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-14-6-4-3-5-13(14)17-16(18)15(19)11-7-9-12(20-2)10-8-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKFFRMTVGUAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5604614.png)
![4-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5604621.png)

![N-{[5-(4-nitrophenyl)-2H-tetrazol-2-yl]methyl}aniline](/img/structure/B5604646.png)
![methyl 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5604652.png)
![N-(2-chlorophenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5604658.png)
![(3R*,4S*)-4-phenyl-1-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5604668.png)

![2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-4-methoxyphenol](/img/structure/B5604674.png)
![N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide](/img/structure/B5604684.png)

![{4-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604700.png)
![4-benzyl-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5604706.png)
